physicochemical properties of 5-phenyl-6H-1,3,4-thiadiazin-2-amine
physicochemical properties of 5-phenyl-6H-1,3,4-thiadiazin-2-amine
An In-Depth Technical Guide on the Physicochemical Properties of 5-phenyl-6H-1,3,4-thiadiazin-2-amine[1]
Executive Summary: The Thiadiazine Scaffold
5-phenyl-6H-1,3,4-thiadiazin-2-amine represents a distinct class of sulfur-nitrogen heterocycles, often overshadowed by its five-membered isomer, the 1,3,4-thiadiazole.[1] However, the six-membered 1,3,4-thiadiazine ring system offers unique physicochemical attributes critical for medicinal chemistry, particularly in the design of antimicrobial and cardiovascular agents.
This guide provides a rigorous technical analysis of this compound, moving beyond basic characterization to explore its tautomeric behavior, stability profiles, and ADME-relevant physicochemical properties. It serves as a blueprint for scientists characterizing this scaffold for pharmaceutical applications.[1]
Structural Architecture & Tautomerism
The defining feature of 5-phenyl-6H-1,3,4-thiadiazin-2-amine is its susceptibility to annular tautomerism.[1] Unlike fully aromatic systems, the presence of the sp3 hybridized carbon at position 6 (the methylene bridge) disrupts the aromaticity, leading to a dynamic equilibrium that dictates its reactivity and binding affinity.
The Tautomeric Equilibrium
The compound exists in equilibrium between the amino-6H form and the imino-4H form.[1]
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Form A (Amino-6H): The double bond is endocyclic (C=N).[1] This is generally the thermodynamically preferred conformer in the solid state and non-polar solvents for 5-aryl derivatives.[1]
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Form B (Imino-4H): The hydrogen shifts to the ring nitrogen (N4), creating an exocyclic imine (C=NH). This form can be stabilized by polar protic solvents capable of hydrogen bonding.[1]
Critical Insight: X-ray crystallographic studies of analogous 5-aryl-1,3,4-thiadiazines confirm the dominance of the 6H-tautomer in the crystal lattice, stabilized by intermolecular hydrogen bonding involving the amino group.
Visualization: Tautomeric & Synthetic Pathways
Figure 1: Synthetic pathway from phenacyl bromide and the tautomeric equilibrium between the 6H-amino and 4H-imino forms. Note the risk of ring contraction to pyrazoles.
Physicochemical Profiling (The Core)
For a drug candidate, the "Rule of Five" properties are paramount. Below is the profiled data for 5-phenyl-6H-1,3,4-thiadiazin-2-amine.
Quantitative Data Summary
| Property | Value / Range | Method of Determination | Relevance |
| Molecular Weight | 191.25 g/mol | Calculated | CNS penetration potential (Small molecule) |
| LogP (Lipophilicity) | 1.8 – 2.4 (Est.)[1] | Shake-flask (Octanol/Water) | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Basic) | 3.5 – 4.5 | Potentiometric Titration | Weak base; likely unionized at physiological pH (7.4). |
| Solubility (Water) | Low (< 0.1 mg/mL) | Thermodynamic Solubility | Requires salt formation (e.g., HBr) for formulation. |
| Solubility (DMSO) | High (> 20 mg/mL) | Visual / HPLC | Ideal for stock solutions in biological assays. |
| λ max (UV-Vis) | ~290-310 nm | UV Spectrophotometry | Conjugated π-system; useful for HPLC detection.[1] |
Solubility & Lipophilicity
The 6H-thiadiazine ring is lipophilic.[1] The phenyl ring at position 5 enhances this lipophilicity, pushing the LogP into the 2.0 range.
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Implication: The compound has good passive permeability across biological membranes.[1]
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Formulation: Due to poor aqueous solubility, formulation often requires cosolvents (PEG400) or conversion to the hydrobromide salt , which is the direct product of the synthesis before neutralization.
Ionization (pKa)
The 2-amino group is weakly basic due to the electron-withdrawing nature of the adjacent C=N bond and the sulfur atom.
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Protonation Site: Protonation occurs at the ring nitrogen (N4) rather than the exocyclic amine, stabilizing the structure via resonance.
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Bioavailability: At gastric pH (1.2), the compound is protonated and soluble. At intestinal pH (6.8-7.4), it exists largely as the neutral free base, facilitating absorption.
Stability & Degradation Mechanisms[1]
A critical aspect often overlooked is the chemical stability of the thiadiazine ring.
The Desulfurization Risk: Under forcing conditions (high heat, strong acid), 1,3,4-thiadiazines can undergo ring contraction to form pyrazoles, extruding sulfur. This is a known degradation pathway that must be monitored during synthesis and shelf-life stability testing.[1]
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Mechanism:[1][2][3][4] The extrusion of sulfur leads to the formation of a thermodynamically stable 5-membered pyrazole ring.[1]
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Detection: This degradation product can be identified via LC-MS (loss of 32 Da corresponding to Sulfur) or 1H NMR (shift in aromatic protons).
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended.
Synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine
Rationale: The reaction of α-halo ketones with thiosemicarbazide is the gold standard for generating this scaffold.[1]
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Reagents: Dissolve Thiosemicarbazide (10 mmol) in hot Ethanol (20 mL).
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Addition: Add Phenacyl Bromide (10 mmol) portion-wise.
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Reaction: Reflux the mixture for 2–4 hours. A solid precipitate (the HBr salt) typically forms.
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Neutralization: Cool the mixture. Filter the solid.[1][5] Resuspend in water and neutralize with 10% Ammonium Hydroxide or Sodium Bicarbonate to pH 8 to liberate the free base.
-
Purification: Recrystallize from Ethanol/Water.
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Validation:
Potentiometric Determination of pKa
Rationale: Potentiometry is more accurate than UV methods for compounds with overlapping spectral bands.[1]
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Preparation: Prepare a 10 mM stock solution of the compound in methanol (due to low water solubility).
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Titration: Dilute to 1 mM in a mixed solvent system (e.g., Methanol/Water 50:50) containing 0.1 M KCl (ionic strength adjuster).
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Procedure: Titrate with 0.1 M HCl and 0.1 M NaOH under inert gas (N2) to prevent CO2 absorption.
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Calculation: Use the Bjerrum plot or Gran plot method to determine the pKa, correcting for the dielectric constant of the cosolvent.
Spectral Characterization Standards
When validating the identity of 5-phenyl-6H-1,3,4-thiadiazin-2-amine, the following spectral features are diagnostic:
| Technique | Diagnostic Feature | Interpretation |
| 1H NMR | Singlet, δ 3.8 - 4.2 ppm (2H) | S-CH2-C=N (Methylene protons at C6).[1] Confirms 6H-ring structure.[1][6] |
| 1H NMR | Broad Singlet, δ 7.0 - 8.0 ppm (2H) | -NH2 (Exocyclic amine).[1] Disappears on D2O exchange. |
| IR | 3100 - 3400 cm⁻¹ | N-H Stretching (Primary amine).[1] |
| IR | 1600 - 1620 cm⁻¹ | C=N Stretching (Imine character of the ring).[1] |
| Mass Spec | m/z = 192 [M+H]+ | Protonated molecular ion.[1] |
References
-
Synthesis and Tautomerism: Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Synthesis and structures. ResearchGate. (2013).[1] Link
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Crystal Structure & Ring Analysis: Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides. PMC - NCBI. (2024).[1] Link
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Biological Context: Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research.[1] (2024).[6][7][8][9] Link
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General Physicochemical Methods: Physicochemical Profiling (Solubility, Permeability and Charge State).[1] Curr.[1][4][5][10] Protoc. Pharmacol. (2016). Link
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- 3. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
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